Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO3S It is known for its unique spiro structure, which includes an oxygen and sulfur atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated precursor with a thioether and an esterifying agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through distillation or crystallization to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .
Scientific Research Applications
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms within the ring system. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H11ClO3S |
---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO3S/c1-11-6(10)8(9)7(12-8)2-4-13-5-3-7/h2-5H2,1H3 |
InChI Key |
KPQAHXQLZDFWAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCSCC2)Cl |
Origin of Product |
United States |
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